{[1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}amine hydrochloride
Description
{[1-(3-Methylphenyl)-1H-pyrazol-4-yl]methyl}amine hydrochloride is a pyrazole-derived amine salt with the molecular formula C₁₁H₁₄ClN₃ and a molecular weight of 223.71 g/mol (CAS: 1986331-26-3; MDL: MFCD28142440) . Its structure features a pyrazole ring substituted at the 1-position with a 3-methylphenyl group and at the 4-position with a methylamine moiety, which is protonated as a hydrochloride salt. This compound is commercially available (e.g., Combi-Blocks catalog number QY-5073) and is utilized in pharmaceutical and materials science research due to its reactivity and structural versatility .
Properties
IUPAC Name |
[1-(3-methylphenyl)pyrazol-4-yl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3.ClH/c1-9-3-2-4-11(5-9)14-8-10(6-12)7-13-14;/h2-5,7-8H,6,12H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRCGASBFFBQHKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=C(C=N2)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
{[1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}amine hydrochloride is a compound belonging to the pyrazole class, which has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
- IUPAC Name : [1-(3-methylphenyl)pyrazol-4-yl]methanamine; hydrochloride
- Molecular Formula : C11H14ClN3
- CAS Number : 1986331-26-3
Antimicrobial Properties
Recent studies have indicated that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains and has shown effectiveness in inhibiting growth, suggesting its potential as an antimicrobial agent.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Research indicates that it may induce apoptosis in cancer cells through several mechanisms:
- Cell Cycle Arrest : Studies have shown that the compound can halt the cell cycle at the G1 phase, leading to reduced proliferation of cancer cells.
- Caspase Activation : Increased activity of caspases (caspase-3/7) has been observed, indicating that the compound promotes apoptotic pathways in cancer cells.
| Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|
| MCF-7 | 0.48 | Apoptosis via caspase activation |
| HCT-116 | 0.78 | G1 phase arrest and apoptosis |
These findings position this compound as a promising candidate for further development in cancer therapeutics.
The biological activity of this compound can be attributed to its interaction with specific cellular targets:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for cancer cell survival and proliferation.
- Disruption of Cellular Signaling Pathways : It potentially disrupts pathways involved in cell growth and survival, leading to programmed cell death.
Study 1: Antimicrobial Efficacy
A study conducted on various bacterial strains demonstrated that this compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of standard antibiotics, indicating its potential as a novel antimicrobial agent.
Study 2: Cancer Cell Proliferation Inhibition
In vitro studies on MCF-7 breast cancer cells revealed that treatment with the compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed that treated cells exhibited increased apoptosis markers compared to untreated controls.
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The following table summarizes key structural and commercial attributes of the target compound and its analogs:
Key Differences and Functional Implications
- Substituent Effects: Electron-withdrawing groups (e.g., Cl in 3-chlorophenyl analogs ) may enhance binding affinity in biological targets compared to electron-donating methyl groups (e.g., 3-methylphenyl in the target compound). Dihydrochloride salts (e.g., Methyl[(3-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride ) exhibit higher solubility in aqueous media than monohydrochlorides, advantageous for formulation.
Applications :
Research Findings and Industrial Relevance
- Pharmaceuticals : Pyrazole amines are leveraged as intermediates in kinase inhibitors and GPCR modulators. The target compound’s methyl group may reduce toxicity compared to halogenated analogs .
- Material Science : Functionalized pyrazoles contribute to metal-organic frameworks (MOFs) and polymers. The hydrochloride salt form enhances crystallinity, critical for X-ray structural analysis (e.g., via SHELX ).
- Synthetic Accessibility : Commercial availability (e.g., Combi-Blocks, Fluorochem ) supports high-throughput screening, though halogenated variants require more complex synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
